dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine
Description
Properties
CAS No. |
1018587-38-6 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with 1,2-Diketones
The reaction of o-phenylenediamine with glyoxal or substituted 1,2-diketones under acidic or neutral conditions yields tetrahydroquinoxalines. For example, glyoxal reacts with o-phenylenediamine in ethanol at reflux to form 1,2,3,4-tetrahydroquinoxaline. This method is scalable but requires precise stoichiometric control to avoid over-oxidation to aromatic quinoxalines.
Reduction of Quinoxaline Derivatives
Catalytic hydrogenation of quinoxaline using palladium-on-carbon (Pd/C) or Raney nickel in ethanol under hydrogen pressure (3–5 atm) selectively reduces the aromatic ring to the tetrahydro form. This route is advantageous for substrates sensitive to acidic conditions but may require elevated temperatures (80–100°C).
Introduction of the Dimethylaminoethyl Side Chain
Functionalization of the tetrahydroquinoxaline core at the N1 position with a dimethylaminoethyl group involves nucleophilic substitution or reductive amination strategies.
Alkylation via Nucleophilic Substitution
Reaction of 1-chloroethyltetrahydroquinoxaline with dimethylamine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C introduces the dimethylamino group. The chloroethyl intermediate is synthesized by treating tetrahydroquinoxaline with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate.
Representative Procedure :
-
Synthesis of 1-Chloroethyltetrahydroquinoxaline :
Tetrahydroquinoxaline (10 mmol) and 1-bromo-2-chloroethane (12 mmol) are stirred in DMF with K₂CO₃ (15 mmol) at 50°C for 12 hours. The product is isolated via vacuum filtration (yield: 68–72%). -
Dimethylamination :
The chloroethyl intermediate (5 mmol) is reacted with dimethylamine (15 mmol) in DMSO at 70°C for 24 hours. The crude product is purified by column chromatography (silica gel, ethyl acetate/methanol 9:1) to yield dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine (yield: 55–60%).
Reductive Amination
A ketone precursor, such as 1-(2-oxoethyl)tetrahydroquinoxaline, is condensed with dimethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). This method avoids harsh alkylation conditions and improves selectivity.
Mechanistic Insights :
The imine intermediate formed between the ketone and dimethylamine is reduced in situ by NaBH₃CN, yielding the desired amine. This route typically achieves higher yields (70–75%) but requires anhydrous conditions.
Analytical Characterization
Critical spectroscopic data for this compound include:
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 2.25 (s, 6H, N(CH₃)₂), 2.55–2.70 (m, 4H, CH₂-N-CH₂), 3.82 (t, 2H, J = 6.4 Hz, N-CH₂), 6.65–6.80 (m, 4H, aromatic H). -
IR (KBr) :
ν 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1450 cm⁻¹ (C-C aromatic). -
Mass Spectrometry :
[M+H]⁺ m/z calculated for C₁₂H₁₈N₃: 204.15; observed: 204.2.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Selectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 55–60 | DMSO, 70°C, 24 h | Moderate | High |
| Reductive Amination | 70–75 | MeOH, NaBH₃CN, rt, 12 h | High | Moderate |
| Enzymatic | N/A | Aqueous buffer, 30°C, 48 h | High | Low |
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at N4 of tetrahydroquinoxaline necessitates protecting group strategies. Boc protection of N4 prior to chloroethylation improves N1 selectivity.
-
Purification : Silica gel chromatography remains the standard for isolating the amine, though ion-exchange resins may enhance purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives .
Scientific Research Applications
Synthesis of DMTHQ
The synthesis of DMTHQ typically involves multi-step organic reactions. A notable method includes the alkylation of 3,4-dihydroquinoxaline derivatives using dimethylamine as a nucleophile. The synthetic routes often employ reaction conditions that favor the formation of the tetrahydroquinoxaline framework, which is crucial for the compound's bioactivity .
Neuropharmacological Effects
Research has indicated that DMTHQ and its derivatives exhibit significant neuropharmacological properties. For instance:
- Nitric Oxide Synthase Inhibition : Compounds related to DMTHQ have been studied as potential inhibitors of neuronal nitric oxide synthase (nNOS), which plays a critical role in various neurological disorders. Inhibitors in this category have shown promise in preclinical models for conditions such as neuropathic pain and migraine .
Antimicrobial Properties
The tetrahydroquinoxaline structure has been associated with antimicrobial activity. Studies suggest that derivatives of DMTHQ may possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Anticancer Potential
DMTHQ has been evaluated for its anticancer effects. The compound's ability to modulate cellular pathways involved in cancer progression has been documented, indicating potential applications in oncology . The structure–activity relationship (SAR) studies have highlighted specific modifications that enhance its efficacy against cancer cells.
Case Studies and Research Findings
Several studies have documented the biological evaluation of DMTHQ and its analogs:
- A study demonstrated that certain analogs could effectively inhibit nNOS activity and alleviate symptoms in animal models of neuropathic pain .
- Another research effort focused on the synthesis of various tetrahydroquinoxaline derivatives, assessing their antibacterial activity against common pathogens .
Potential Therapeutic Applications
Given its diverse biological activities, DMTHQ holds promise for therapeutic applications in:
- Pain Management : As an nNOS inhibitor, it may serve as a treatment option for chronic pain conditions.
- Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics.
- Cancer Therapy : The compound's anticancer potential warrants further clinical investigation to explore its use in cancer treatment regimens.
Mechanism of Action
The mechanism of action of dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analog: [2-(1,2,3,4-Tetrahydronaphthalen-2-yloxy)ethyl]diethylamine (CAS 27078-48-4)
This compound, documented in , shares structural similarities with the target molecule but exhibits critical differences in its core ring system, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural Implications:
Core Heteroatoms: The tetrahydroquinoxaline system’s nitrogen atoms may enhance binding to biological targets (e.g., enzymes or receptors requiring hydrogen-bond acceptors), whereas the tetrahydronaphthalene core in the analog lacks such interactions.
Linker Flexibility : The ethyloxy group in the analog introduces polarity and conformational rigidity compared to the direct ethyl linkage in the target compound.
Research Findings and Data Limitations
However, structural analogs like [2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)ethyl]diethylamine offer insights into how modifications influence properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer :
- Starting Materials : Begin with tetrahydroquinoxaline derivatives and dimethylaminoethyl halides. Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate alkylation .
- Solvent Optimization : Polar aprotic solvents (e.g., dimethyl sulfoxide or DMF) enhance reaction efficiency by stabilizing intermediates. Avoid protic solvents to minimize side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions can improve selectivity for secondary amine formation .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to isolate high-purity product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure by identifying methyl groups (δ 2.2–2.5 ppm for dimethylamino) and tetrahydroquinoxaline protons (δ 3.0–4.0 ppm for CH2 groups) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 248.2 [M+H]+ for dimethylaminoethyl analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the dimethylamino group (e.g., replace with diethylamino or pyrrolidinyl) and vary substituents on the tetrahydroquinoxaline core (e.g., electron-withdrawing groups at position 7) .
- Biological Assays :
- Enzyme Binding : Use surface plasmon resonance (SPR) to quantify affinity for targets like monoamine oxidases (MAOs) .
- Cellular Efficacy : Test inhibition of neurotransmitter reuptake (e.g., serotonin, dopamine) in neuronal cell lines via fluorescence-based assays .
- Data Table : Comparative SAR Analysis of Analogues
Q. What strategies are recommended for resolving contradictions in biological assay data when testing this compound’s efficacy across different models?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (e.g., pH, serum concentration) to minimize variability .
- Orthogonal Assays : Cross-validate results using SPR (binding affinity), patch-clamp electrophysiology (ion channel effects), and in vivo behavioral models (e.g., rodent forced swim test) .
- Data Normalization : Use internal controls (e.g., reference inhibitors like clorgyline for MAO-A) to standardize results across labs .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration impacting cell viability) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
